1-(4-isocyanatophenyl)-1H-pyrazole

Medicinal chemistry Fragment-based drug discovery Bioisostere design

1-(4-Isocyanatophenyl)-1H-pyrazole (CAS 1439855-01-2) is a bifunctional aryl isocyanate building block combining a pyrazole heterocycle with a para-isocyanatophenyl moiety. With a molecular formula of C₁₀H₇N₃O and molecular weight of 185.18 g·mol⁻¹, this compound serves as a versatile electrophilic intermediate for constructing urea, carbamate, and thiourea derivatives via nucleophilic addition at the isocyanate group.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Cat. No. B15327089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-isocyanatophenyl)-1H-pyrazole
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)N=C=O
InChIInChI=1S/C10H7N3O/c14-8-11-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H
InChIKeyHZTDFFMSOZFQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Isocyanatophenyl)-1H-pyrazole Procurement Guide: Key Physicochemical and Reactivity Benchmarks


1-(4-Isocyanatophenyl)-1H-pyrazole (CAS 1439855-01-2) is a bifunctional aryl isocyanate building block combining a pyrazole heterocycle with a para-isocyanatophenyl moiety . With a molecular formula of C₁₀H₇N₃O and molecular weight of 185.18 g·mol⁻¹, this compound serves as a versatile electrophilic intermediate for constructing urea, carbamate, and thiourea derivatives via nucleophilic addition at the isocyanate group [1]. The pyrazole ring provides additional hydrogen-bonding capacity (H-bond acceptors = 3) and a calculated logP of approximately 2.0, positioning it as a moderately lipophilic scaffold for medicinal chemistry and polymer science applications .

Why Generic 4-Isocyanatophenyl-Heterocycle Analogs Cannot Replace 1-(4-Isocyanatophenyl)-1H-pyrazole in Precision Applications


The selection of 1-(4-isocyanatophenyl)-1H-pyrazole over other 4-isocyanatophenyl-heterocycle analogs (e.g., imidazole, pyrrole, or 3,5-dimethylpyrazole variants) is dictated by quantifiable differences in electronic character, steric profile, and hydrogen-bonding capacity that directly influence downstream reaction kinetics and product properties. Whereas the isothiocyanate analog (4-(1H-pyrazol-1-yl)phenyl isothiocyanate, CAS 352018-96-3) exhibits a substantially higher molecular weight (+16 Da) and increased lipophilicity, the isocyanate derivative provides faster nucleophilic addition kinetics and generates metabolically distinct urea linkages [1]. Similarly, the 3,5-dimethylpyrazole analog (CAS 937796-04-8) introduces steric crowding not present in the unsubstituted pyrazole parent, altering both deblocking temperatures in polymer formulations and binding orientations in biological targets [2]. These non-interchangeable physicochemical and reactivity parameters mandate compound-specific procurement when synthetic reproducibility and target engagement are critical.

1-(4-Isocyanatophenyl)-1H-pyrazole: Head-to-Head Quantitative Differentiation Evidence


Molecular Weight Reduction vs. Isothiocyanate Analog Reduces Fragment Size for Lead Optimization

When compared to its direct isothiocyanate analog, 4-(1H-pyrazol-1-yl)phenyl isothiocyanate (CAS 352018-96-3), 1-(4-isocyanatophenyl)-1H-pyrazole offers a 16 Da lower molecular weight (185.18 vs. 201.25 g·mol⁻¹) due to the O→S replacement [1]. This difference reduces the fragment molecular weight by approximately 8%, which is meaningful in fragment-based drug discovery campaigns where maintaining MW below 250 Da is critical for lead-like properties. Additionally, the isocyanate oxygen provides stronger hydrogen-bond acceptor capacity (higher electronegativity of O vs. S) and faster reaction kinetics with amines, as demonstrated by Hammett studies showing that para-substituted phenyl isocyanates exhibit ρ ≈ 2 sensitivity in nucleophilic addition reactions [2].

Medicinal chemistry Fragment-based drug discovery Bioisostere design

Absence of Pyrazole 3,5-Dimethyl Substituents Lowers Steric Hindrance and Deblocking Temperature for Polymer Applications

In the context of pyrazole-blocked isocyanates, the steric environment around the pyrazole nitrogen directly modulates the thermal deblocking temperature required for isocyanate regeneration. The unsubstituted pyrazole in 1-(4-isocyanatophenyl)-1H-pyrazole presents minimal steric hindrance at the N-1 and N-2 positions compared to the 3,5-dimethyl analog (1-(4-isocyanatophenyl)-3,5-dimethyl-1H-pyrazole, CAS 937796-04-8). Mühlebach demonstrated that electron-donating substituents on the pyrazole ring increase the reactivity of pyrazole-blocked isocyanates toward nucleophiles, enabling gelation times of minutes at 100-120°C, and that the substitution pattern can be used to fine-tune this reactivity [1]. The non-methylated derivative is therefore expected to offer a distinct (lower steric) reactivity profile compared to the dimethyl analog, which carries a molecular weight penalty of +28 Da (213.24 vs. 185.18 g·mol⁻¹) [2].

Polymer chemistry Blocked isocyanates Thermally reversible materials

Calculated logP of ~2.0 Supports Balanced Lipophilicity for Blood-Brain Barrier Penetration Design

The calculated logP for 1-(4-isocyanatophenyl)-1H-pyrazole is approximately 2.0, as reported by the ChemExper database . This value falls within the optimal range (logP 1-3) associated with favorable CNS penetration potential according to Lipinski's and related drug-likeness guidelines. By comparison, the isothiocyanate analog would be expected to exhibit a higher logP (approximately +0.5 to +0.7 log units based on the S vs. O Hansch π constant of ~0.5-0.7). Likewise, the 3,5-dimethyl analog would be predicted to have a logP of ~2.8-3.0 (adding ~0.5 per methyl group). The unsubstituted pyrazole-isocyanate thus occupies a narrow, favorable lipophilicity window that is distinct from both more lipophilic analogs and less lipophilic alternatives such as phenol-derived isocyanates (predicted logP < 1.5 for 4-isocyanatophenol) [1].

ADME prediction CNS drug design Physicochemical profiling

Pyrazole N-1 Aryl Substitution Confers Distinct Electronic Character vs. Imidazole and Pyrrole Analogs

The pyrazole ring in 1-(4-isocyanatophenyl)-1H-pyrazole possesses a unique electronic structure compared to other 5-membered heterocyclic isocyanate analogs. The pKa of the conjugate acid of pyrazole is 2.48, versus 6.95 for imidazole and 0.4 for pyrrole, indicating that pyrazole is significantly less basic than imidazole but more basic than pyrrole [1]. This intermediate basicity translates into distinct hydrogen-bond acceptor strength and metal-coordination preferences. In the context of the isocyanate-functionalized series, 1-(4-isocyanatophenyl)-1H-imidazole (CAS 857283-60-4 for the pyrrole analog, though imidazole data are class-level) has been reported, but the pyrazole derivative's lower basicity reduces the likelihood of protonation at physiological pH, which can affect cellular permeability and off-target interactions. The H-bond acceptor count for the target compound is 3 (two pyrazole N atoms plus isocyanate O), identical to the imidazole analog but with different spatial disposition .

Heterocyclic chemistry C-H activation Coordination chemistry

Optimal Procurement Scenarios for 1-(4-Isocyanatophenyl)-1H-pyrazole Based on Quantitative Differentiation


Covalent Fragment-Based Inhibitor Design Requiring Minimal Fragment Molecular Weight

When constructing focused covalent fragment libraries for biochemical screening, every Dalton of molecular weight influences ligand efficiency metrics. 1-(4-Isocyanatophenyl)-1H-pyrazole, at 185.18 g·mol⁻¹, offers a 16 Da advantage over its isothiocyanate counterpart . This difference can be decisive when lead compounds approach the MW = 300 threshold commonly applied in fragment-to-lead optimization. The isocyanate warhead also reacts more rapidly with active-site nucleophiles (cysteine, serine) than isothiocyanates, as established by Hammett kinetic studies (ρ ≈ 2) [1], enabling shorter incubation times and reducing non-specific labeling artifacts in cellular target engagement assays.

Synthesis of Thermally Reversible Polyurea Networks with Tunable Deblocking Profiles

The pyrazole-isocyanate motif is central to dynamic covalent poly(pyrazole-ureas) (PPzUs) that exhibit thermal reversibility at ~130°C . The unsubstituted pyrazole in 1-(4-isocyanatophenyl)-1H-pyrazole provides a lower-sterically-hindered building block compared to 3,5-dimethylpyrazole variants, which is predicted to facilitate faster exchange kinetics and lower reprocessing temperatures in bulk polymer recycling applications. Mühlebach demonstrated that pyrazole substitution patterns directly influence deblocking reactivity, with electron-donating groups increasing nucleophilic sensitivity [1]. The target compound thus serves as the minimal-structure control for systematic studies of substituent effects on dynamic bond exchange rates.

Design of CNS-Penetrant Covalent Probes with Balanced logP

For neuroscience chemical biology applications, maintaining calculated logP between 1 and 3 is a well-established criterion for passive blood-brain barrier penetration. With a calculated logP of ~2.0 , 1-(4-isocyanatophenyl)-1H-pyrazole resides in the center of this optimal range, unlike the more lipophilic 3,5-dimethyl (predicted logP ~2.8-3.0) or isothiocyanate (predicted logP ~2.5-2.7) analogs. This intermediate lipophilicity, combined with the pyrazole ring's low basicity (pKa 2.48) that avoids lysosomal trapping [1], makes it a preferred reactive scaffold for generating CNS-targeted covalent inhibitor libraries where excessive lipophilicity would drive metabolic clearance and phospholipidosis risk.

Metalloenzyme Inhibitor Scaffold Requiring Tunable Metal-Binding Basicity

The pyrazole ring's conjugate acid pKa of 2.48 positions it uniquely between imidazole (pKa 6.95) and pyrrole (pKa 0.4) for modulating metal-coordination strength . In metalloenzyme inhibitor design (e.g., carbonic anhydrase, CYP450, histone deacetylase), the pyrazole nitrogen can act as a weak Zn²⁺ or Fe²⁺ ligand, and the isocyanate group allows covalent attachment of diverse amine-capping groups to explore the adjacent binding pocket. This intermediate basicity reduces the risk of pH-dependent ionization that plagues imidazole-based inhibitors in acidic endosomal compartments, while preserving metal-binding capacity lost in pyrrole analogs [1].

Quote Request

Request a Quote for 1-(4-isocyanatophenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.